molecular formula C14H15NO4 B12121697 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester CAS No. 225797-32-0

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester

Cat. No.: B12121697
CAS No.: 225797-32-0
M. Wt: 261.27 g/mol
InChI Key: BRKCGRZZUWTUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester involves several steps:

    Preparation of Catechol Diethyl Ether: This is the initial step where catechol is converted to its diethyl ether derivative.

    Formation of 3,4-Diethyloxy Nitrobenzene: The catechol diethyl ether undergoes nitration to form 3,4-diethyloxy nitrobenzene.

    Synthesis of 2-Ethoxy-4-Nitrophenol: The nitrobenzene derivative is then ethoxylated to form 2-ethoxy-4-nitrophenol.

    Production of 3-Ethoxy-4-Oxynitrobenzene: Further reactions lead to the formation of 3-ethoxy-4-oxynitrobenzene.

    Formation of 3-Ethoxy-4-Oxyphenylamine: The nitro group is reduced to form 3-ethoxy-4-oxyphenylamine.

    Preparation of N-Methylene Ethyl Malonate-3-Ethoxy-4-Oxyphenylamine: This intermediate is then synthesized.

    Final Product: The final step involves the cyclization and esterification to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-4,7-dione derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: This compound exhibits biological activities such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in developing new drugs for treating infections and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and interfere with the replication of microorganisms. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and hydroxy groups at positions 7 and 4, respectively, play a crucial role in its reactivity and biological activity .

Properties

CAS No.

225797-32-0

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-3-18-9-5-6-10-12(7-9)15-8-11(13(10)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

BRKCGRZZUWTUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.